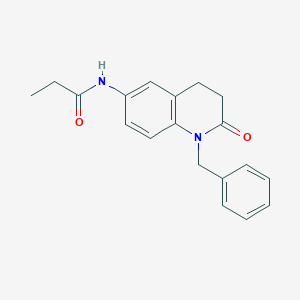
N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)propanamide” is a chemical compound. It is a part of the nitrogen-rich heterocyclic compounds which constitute a major portion of naturally occurring and biologically active compounds .
Synthesis Analysis
The synthesis of similar compounds involves the use of methyl arenes as a surrogate of aldehydes, in situ generation of urea, and eco-friendly lactic acid as a green catalyst for the synthesis of the desired product in solvent-free conditions via the Biginelli reaction . The appealing characteristics of the proposed protocol include environmentally benign mild reaction conditions, readily available and cost-effective chemicals as starting material, invaluable bio-based green catalyst, aerobic conditions, shorter reaction time, tolerance to distinct functional groups, and easy isolation of final product with high yield value even without the use of chromatographic separation technique .Chemical Reactions Analysis
The Biginelli reaction was the first multicomponent reaction introduced for the synthesis of similar compounds from the cyclo-condensation of ethyl acetoacetate, benzaldehyde, and urea . This reaction was investigated with different catalyst loading .Scientific Research Applications
Alzheimer’s Disease Research
The search for novel bioactive molecules has led to the synthesis of indolin-2-one derivatives incorporating a 1-benzyl-1H-1,2,3-triazole moiety. Initially designed as acetylcholine esterase (AChE) inhibitors (similar to donepezil, a clinically used AChE inhibitor for Alzheimer’s disease), these compounds showed promise. Notably, compounds 4g and 3a demonstrated potent inhibition of AChE, with inhibition percentages of 51% and 50% at a concentration of 100 μM. Docking assays helped elucidate their structure-activity relationships compared to donepezil .
Anticancer Potential
Several derivatives of this compound exhibited strong cytotoxicity against human cancer cell lines. Notably, compounds 3c, 3e, 5c, 5e, and 5g displayed IC50 values in the range of 0.65–7.17 μM. Compound 5g, in particular, stood out with an IC50 value as low as 0.65 μM, surpassing adriamycin (a positive control). These findings suggest that compound 5g holds promise as an anticancer agent .
Biological Activities of 1,3-Diazole Derivatives
The 1,3-diazole moiety in this compound class has been associated with diverse biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, antioxidant, and antiviral effects .
Anti-HIV-1 Activity
Indolyl and oxochromenyl xanthenone derivatives, related to indole compounds, have been investigated for their anti-HIV-1 potential. These studies highlight the importance of indole derivatives in therapeutic research .
Selective O-Benzylation of 2-Oxo-1,2-Dihydropyridines
A novel ternary system involving ZnO, ZnCl2, and N,N-diisopropylethylamine (DIEA) has been effective for the selective O-benzylation of 2-oxo-1,2-dihydropyridines using substituted benzyl halides. This work expands the synthetic toolbox for related compounds .
properties
IUPAC Name |
N-(1-benzyl-2-oxo-3,4-dihydroquinolin-6-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2/c1-2-18(22)20-16-9-10-17-15(12-16)8-11-19(23)21(17)13-14-6-4-3-5-7-14/h3-7,9-10,12H,2,8,11,13H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVOFBCMONOGXMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC2=C(C=C1)N(C(=O)CC2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[cyano(2-methoxyphenyl)methyl]-5-(4-fluorophenyl)-1-methyl-1H-pyrrole-2-carboxamide](/img/structure/B2793929.png)

![{[4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}(phenyl)acetic acid](/img/structure/B2793933.png)
![Methyl (4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)acetate](/img/structure/B2793934.png)
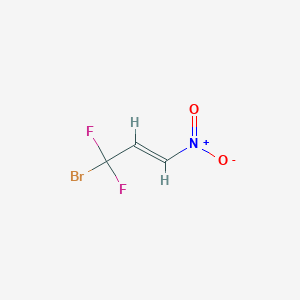
![5-(3,4-dimethylphenyl)-2-{[(2-methyl-1,3-thiazol-4-yl)methyl]sulfanyl}-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2793939.png)
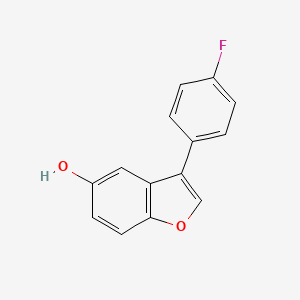

![N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide](/img/structure/B2793942.png)
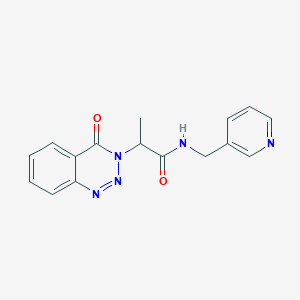
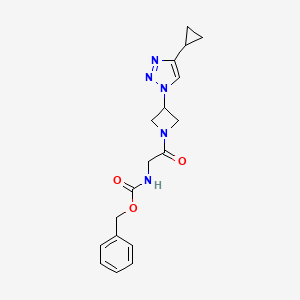
![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide](/img/structure/B2793947.png)
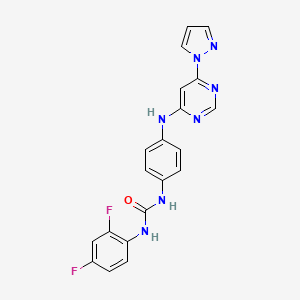
![2-(4-chlorophenoxy)-N-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide](/img/structure/B2793952.png)